Product packaging for CID 87985763(Cat. No.:CAS No. 13846-13-4)

CID 87985763

Cat. No.: B081554
CAS No.: 13846-13-4
M. Wt: 196.18 g/mol
InChI Key: GRMNYBRBCXICGY-UHFFFAOYSA-N
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Description

Sodium orthanilate, also widely known as Sodium o-aminobenzenesulfonate, is an organic sodium salt with the molecular formula C6H6NNaO3S and a molecular weight of 195.17 g/mol . Its CAS registry number is 13846-13-4 . This compound is an important chemical intermediate in scientific research and industrial organic synthesis, serving as a building block for the production of more complex molecules . It is characterized as an amino compound and a sulfonic acid amino compound, featuring both an amine group and a sulfonate group attached to a benzene ring, which makes it a valuable precursor for various chemical transformations . As a specialist research chemical, Sodium orthanilate is supplied For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and must not be used for diagnostic, therapeutic, or personal applications. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NNaO3S B081554 CID 87985763 CAS No. 13846-13-4

Properties

CAS No.

13846-13-4

Molecular Formula

C6H7NNaO3S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;2-aminobenzenesulfonate

InChI

InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);

InChI Key

GRMNYBRBCXICGY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]

Other CAS No.

13846-13-4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation for Sodium Orthanilate and Its Analogues

Advanced Synthetic Routes to Orthanilate Salts and Derivatives

The synthesis of orthanilate salts and related organosodium compounds can be achieved through several strategic pathways, including deprotonation, metal-halogen exchange, transmetalation, and electron transfer processes.

Deprotonation Strategies in Orthanilate Synthesis

Deprotonation is a fundamental and direct method for the synthesis of sodium orthanilate. This process involves the removal of a proton (H+) from the sulfonic acid group of orthanilic acid by a strong base. The parent compound, orthanilic acid (2-aminobenzenesulfonic acid), is treated with a suitable sodium-containing base, such as sodium hydroxide (B78521), to yield sodium orthanilate and water.

The reaction can be represented as:

C₆H₄(NH₂)SO₃H + NaOH → C₆H₄(NH₂)SO₃Na + H₂O

For the synthesis of related organosodium compounds where a carbon-sodium bond is desired, stronger bases are typically required. While sodium hydroxide is sufficient for the deprotonation of the acidic sulfonic acid group, the deprotonation of less acidic C-H bonds to form a C-Na bond often necessitates the use of more potent bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS). wikipedia.org The choice of base is crucial and depends on the pKa of the proton to be abstracted. The deprotonation of a molecule renders it more electron-rich and, consequently, more nucleophilic.

Metal-Halogen Exchange Reactions for Organosodium Precursors

Metal-halogen exchange is a powerful technique for the preparation of organosodium compounds from organic halides. This reaction involves the transfer of a halogen atom from an organic molecule to an organometallic reagent. While extensively developed for organolithium compounds, its application to organosodium chemistry is also significant.

The general form of the reaction is:

R-X + R'-Na → R-Na + R'-X

where X is a halogen (typically Br or I).

A notable advancement in this area is the use of a primary and bulky alkylsodium reagent, such as neopentylsodium, which is prepared in situ from neopentyl chloride and a sodium dispersion. This approach effectively minimizes side reactions like Wurtz-Fittig coupling and β-hydrogen elimination, leading to a more efficient halogen-sodium exchange. This method has been successfully applied to prepare a variety of (hetero)aryl- and alkenylsodium compounds. For instance, trityl sodium can be synthesized via a sodium-halogen exchange reaction:

Ph₃CCl + 2 Na → Ph₃CNa + NaCl

While direct application to commercially producing sodium orthanilate via this method is not standard, the synthesis of its precursors or analogues bearing a halogen substituent is a feasible strategy.

Transmetalation Approaches in Organosodium Chemistry

Transmetalation involves the transfer of an organic group from one metal to another and serves as a versatile route for synthesizing organosodium compounds that may be difficult to access directly.

The general reaction is:

M₁-R + M₂ → M₁ + M₂-R

Historically, organosodium compounds were prepared from organomercury compounds, such as the reaction of diethylmercury (B1204316) with sodium metal. A more contemporary and synthetically useful approach involves the transmetalation from organolithium compounds. For example, the high solubility of lithium alkoxides in hydrocarbons like hexane (B92381) drives the following reaction:

LiCH₂SiMe₃ + NaO-t-Bu → LiO-t-Bu + NaCH₂SiMe₃

Furthermore, organosodium compounds, once formed, can be used in subsequent transmetalation steps. For instance, they can be transmetalated with zinc or boron compounds to generate organozinc or organoboron reagents, which are then used in palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki-Miyaura reactions. This two-step process, involving the initial formation of the organosodium compound followed by transmetalation, allows for a broader scope of chemical transformations.

Electron Transfer Processes in Sodium Compound Formation

The formation of certain organosodium compounds can be achieved through electron transfer from sodium metal to an organic molecule. A well-known example is the reaction of sodium with polycyclic aromatic hydrocarbons. For instance, naphthalene (B1677914) reacts with sodium in an ether solvent to form the deeply colored radical anion, sodium naphthalenide.

C₁₀H₈ + Na → Na⁺[C₁₀H₈]⁻•

In this species, there is no direct Na-C bond; the sodium cation is coordinated to the radical anion. These solutions are potent reducing agents. While this method is not directly used for creating a covalent C-Na bond on an aromatic ring in the context of orthanilate synthesis, it demonstrates the principle of sodium-mediated reduction. The formation of the ionic bond in sodium orthanilate itself, where the sodium is a counter-ion to the sulfonate group, is a result of an acid-base reaction rather than a direct electron transfer to the aromatic ring to form a carbanion.

Mechanistic Investigations of Formation Pathways

Understanding the kinetics and thermodynamics of the formation of sodium orthanilate and its analogues is crucial for optimizing synthetic protocols and controlling product distribution.

Reaction Kinetics and Thermodynamic Profiles of Orthanilate Formation

Detailed kinetic and thermodynamic data specifically for the formation of sodium orthanilate are not extensively available in the public domain. However, insights can be drawn from studies of analogous reactions, such as the sulfonation of aniline (B41778) and the thermal decomposition of related aminobenzenesulfonic acid salts.

The formation of aminobenzenesulfonic acids, the precursors to their sodium salts, is generally understood to proceed via proton transfer. In the solid-state synthesis of ring-substituted aminobenzenesulfonic acids from their corresponding sulfate (B86663) salts, the initial and rate-determining step is believed to be the proton transfer from the anilinium ion (R-NH₃⁺) to the sulfate ion (SO₄²⁻).

Studies on the thermal decomposition of di-substituted anilinium sulfates have shown that this proton transfer is followed by sulfonation. The kinetics of these solid-state reactions have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the activation energy for the decomposition of di-o-toluidinium sulfate was found to be lower than that of dianilinium sulfate and its meta- and para-substituted counterparts, suggesting that steric factors can influence the reaction rate.

The table below summarizes findings from a study on the solid-state synthesis of ring-substituted aminobenzenesulfonic acids, which are analogues of orthanilic acid.

SaltMethodKey Finding
Di-o-toluidinium sulfateThermal DecompositionActivation energy is lower compared to other isomers, indicating faster reaction kinetics.
Dianilinium sulfateThermal DecompositionInvolves proton transfer as the rate-determining step.
Di-(2-methoxyaniline)sulfateThermal & MicrowaveForms the corresponding aminobenzenesulfonic acid via proton transfer and sulfonation.
Di-(3,5-dichloroaniline)sulfateThermal & MicrowaveForms the corresponding aminobenzenesulfonic acid via proton transfer and sulfonation.

This table presents data for analogues of orthanilic acid to illustrate the principles of their formation kinetics.

Stereochemical and Regiochemical Control in Directed Syntheses

The synthesis of sodium orthanilate and its analogues is fundamentally centered on the electrophilic sulfonation of aniline or its derivatives. Control over the reaction's regiochemistry is paramount in selectively obtaining the desired ortho, para, or meta isomers. Since sodium orthanilate itself is an achiral molecule, stereochemical considerations are not pertinent to its direct synthesis. However, the principles of stereocontrol become relevant when synthesizing chiral analogues.

Regiochemical Control

The regiochemical outcome of the sulfonation of aniline is highly dependent on the reaction conditions, a complexity that arises from the dual nature of the amino group. The -NH₂ group is a powerful activating, ortho, para-directing group. However, under the strongly acidic conditions required for sulfonation, it is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. The final isomer distribution is a result of the interplay between these competing influences, the reversibility of the reaction, and kinetic versus thermodynamic control.

Key factors influencing the regioselective synthesis of aminobenzenesulfonic acids include:

Temperature: Temperature is a critical determinant of the isomer ratio. The sulfonation of aniline is a reversible process, and the different isomers have varying thermodynamic stabilities. At lower temperatures, the reaction is under kinetic control, while at higher temperatures, it favors the thermodynamically most stable product. For instance, reacting aniline with concentrated sulfuric acid at room temperature can yield a mixture containing significant amounts of the meta and para isomers. wikipedia.org Conversely, heating aniline sulfate to approximately 180–200°C, a process known as "baking," predominantly yields the thermodynamically favored para-isomer, sulfanilic acid, as the initially formed ortho-isomer rearranges. byjus.com

Sulfonating Agent and Solvent: The choice of sulfonating agent and solvent system significantly directs the substitution pattern. Using chlorosulfonic acid or sulfur trioxide (SO₃) complexes in aprotic solvents can lead to N-sulfonation at room temperature. Upon heating, this N-sulfonated intermediate can rearrange, often favoring the formation of ortho-aminobenzenesulfonic acid (orthanilic acid). wikipedia.org The concentration of the sulfonating agent also plays a role; for example, increasing the concentration of SO₃ in oleum (B3057394) has been shown to increase the proportion of the meta-isomer (metanilic acid). wikipedia.org

Reaction Time: As sulfonation is reversible, extended reaction times, particularly at elevated temperatures, allow the isomer distribution to equilibrate towards the most thermodynamically stable isomer, which is typically the para product.

The following table summarizes the general influence of reaction conditions on the isomeric product distribution in aniline sulfonation.

ConditionPredominant Isomer(s)Rationale
Aniline + conc. H₂SO₄ at 180-200°Cpara (Sulfanilic acid)Thermodynamic control; rearrangement of the kinetic ortho product to the more stable para isomer. byjus.com
Aniline + SO₃ complex in aprotic solvent, then heatortho (Orthanilic acid)Kinetic control via rearrangement of an N-sulfonated intermediate. wikipedia.org
Aniline + H₂SO₄ at room temperaturemeta and paraEquilibrium between aniline (o,p-directing) and anilinium ion (m-directing). wikipedia.org
Aniline + Oleum (high SO₃ conc.)Increased metaThe highly acidic medium ensures a high concentration of the meta-directing anilinium ion. wikipedia.org

Stereochemical Control in the Synthesis of Analogues

While sodium orthanilate is achiral, the synthesis of its chiral analogues requires strategies for asymmetric synthesis. wikipedia.org This is typically achieved by introducing a chiral element that influences the stereochemical course of the reaction. Common approaches applicable to the synthesis of chiral analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org For example, an enantiopure sulfinyl aniline has been developed as a recyclable chiral auxiliary to direct asymmetric C-H bond functionalization, albeit on a different part of the molecule. nih.gov In a hypothetical synthesis of a chiral orthanilate analogue, a chiral amine could be used as a starting material, with its inherent chirality directing the position of subsequent reactions.

Enantioselective Catalysis: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. wikipedia.org While direct catalytic asymmetric sulfonation is not a widely reported method, related transformations, such as the enantioselective reduction of imines using chiral ruthenium complexes or the phosphoric acid-catalyzed amination of ketenes, demonstrate how catalysts can control stereochemistry in the formation of chiral amines and amides. beilstein-journals.orgnih.gov

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the mechanism of aniline sulfonation requires the identification and characterization of the transient species involved, namely reaction intermediates and transition states. wikipedia.org These species are typically highly reactive and exist for only a short duration, making their detection challenging.

Reaction Intermediates

The accepted mechanism for electrophilic aromatic sulfonation proceeds through several key intermediates:

The Electrophile: In the context of sulfonation with sulfuric acid or oleum, the active electrophile is not H₂SO₄ itself but rather sulfur trioxide (SO₃) or its protonated forms, such as HSO₃⁺ or H₃S₂O₇⁺, which are present in equilibrium. wikipedia.org

The Anilinium Ion: In a strongly acidic medium, aniline is readily protonated to form the anilinium ion (C₆H₅NH₃⁺). byjus.com This species is a crucial intermediate in the sense that its high concentration under acidic conditions is responsible for the formation of the meta-sulfonated product due to the ion's electron-withdrawing and meta-directing nature. wikipedia.org

The σ-Complex (Arenium Ion): The electrophile attacks the π-system of the aniline or anilinium ring to form a resonance-stabilized carbocation known as a σ-complex or arenium ion. This intermediate is characterized by an sp³-hybridized carbon atom bonded to both a hydrogen and the incoming electrophilic group (-SO₃H). The stability of this intermediate dictates the regioselectivity of the reaction. For an unprotonated aniline molecule, attack at the ortho and para positions allows the positive charge to be delocalized onto the nitrogen atom, providing significant resonance stabilization. fishersci.ca For the anilinium ion, meta attack is favored as it avoids placing the positive charge on a carbon atom adjacent to the already positively charged -NH₃⁺ group. fishersci.ca

N-Phenylsulfamic Acid (N-Sulfonated Aniline): In some synthetic routes, particularly those using milder sulfonating agents in aprotic solvents, the initial site of attack is the nitrogen atom, not the carbon ring. This results in the formation of N-phenylsulfamic acid (an N-aryl sulfamate) as a reaction intermediate. fishersci.co.uk This intermediate is often isolable but can rearrange upon heating to form the C-sulfonated products, typically favoring the ortho and para positions. fishersci.co.uk

Characterization Techniques

The direct observation of these transient species requires advanced analytical techniques. Modern mechanistic studies often employ a combination of spectroscopic and computational methods:

Mass Spectrometry: Online monitoring of reactions using techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has proven effective for intercepting and characterizing ionic intermediates in real-time for related organic reactions. fishersci.caeasychem.org

Spectroscopy: Spectrophotometric methods are used for the quantitative analysis of the resulting isomer mixtures, which provides indirect evidence of the reaction pathways and their relative rates. wikipedia.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These methods can be used to calculate the structures and energies of transition states and intermediates, map potential energy surfaces, and rationalize the observed stereochemical and regiochemical outcomes. uni.lu For example, comparing the activation energies for the formation of different isomers can confirm the most likely reaction pathway and transition state structures. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of Sodium Orthanilate

Intrinsic Reactivity Studies of the Orthanilate Anion

The reactivity of the orthanilate anion, the conjugate base of orthanilic acid (2-aminobenzenesulfonic acid), is dictated by the interplay between its two functional groups: the nucleophilic amino group (-NH₂) and the electron-withdrawing sulfonate group (-SO₃⁻). Their ortho positioning on the benzene (B151609) ring creates a unique electronic environment that governs its behavior in various chemical transformations.

Nucleophilic Reactivity in Organic Transformations

The primary site of nucleophilic reactivity in the orthanilate anion is the lone pair of electrons on the nitrogen atom of the amino group. This makes it reactive towards a variety of electrophiles.

Acylation and Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form N-acyl derivatives. Similarly, it can be alkylated, although care must be taken to control the degree of alkylation.

Diazotization: A key reaction of the primary aromatic amino group is diazotization. In the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt. This intermediate is highly valuable in synthesis, particularly in the production of azo dyes. The diazonium group can be subsequently replaced by a wide range of nucleophiles or used in coupling reactions with activated aromatic compounds to form brightly colored azo compounds. The general application of this reaction is well-established for aminobenzenesulfonic acids. nih.gov

Electrophilic Interactions and Derivatization Strategies

The benzene ring of the orthanilate anion is subject to electrophilic aromatic substitution. The outcome of such reactions is controlled by the competing electronic effects of the amino and sulfonate substituents.

The amino group is a powerful activating group and is ortho, para-directing.

The sulfonate group is a deactivating group and is meta-directing.

The positions para (position 5) and ortho (position 3) to the strongly activating amino group are the most likely sites for electrophilic attack. The position para to the amino group is generally favored due to reduced steric hindrance. The deactivating nature of the sulfonate group further disfavors substitution at the positions ortho and para to it (positions 3 and 6). Therefore, electrophilic substitution on the orthanilate anion is expected to predominantly occur at the C5 position.

In a notable application, orthanilic acid has been employed as an efficient transient directing group in palladium-catalyzed ortho-C–H fluorination and methylation of benzaldehydes. nsf.govbeilstein-journals.org This demonstrates a sophisticated derivatization strategy where the orthanilate moiety temporarily attaches to the substrate to direct a specific transformation before being removed. nsf.govbeilstein-journals.org

Oxidative Transformation Mechanisms

The oxidative degradation of sodium orthanilate has been extensively studied, particularly in microbial systems. Certain bacteria can utilize 2-aminobenzenesulfonate (B1233890) (orthanilate) as their sole source of carbon, nitrogen, and sulfur.

A well-documented pathway is found in Alcaligenes sp. strain O-1. grafiati.com This aerobic degradation is initiated by a multi-component enzyme system, 2-aminobenzenesulfonate 2,3-dioxygenase, which is encoded on a plasmid. oup.com The transformation proceeds through the following key steps:

Dioxygenation and Deamination: The enzyme incorporates both atoms of molecular oxygen (O₂) into the aromatic ring, leading to the formation of 3-sulfocatechol and the release of the amino group as ammonia (B1221849) (NH₄⁺). grafiati.comcapes.gov.br

Ring Cleavage: The resulting 3-sulfocatechol is then cleaved by another enzyme, 3-sulfocatechol 2,3-dioxygenase.

Desulfonation and Further Metabolism: This ring cleavage leads to the formation of 2-hydroxymuconate, with the simultaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.com The 2-hydroxymuconate then enters intermediary metabolism for complete mineralization. oup.com

This pathway highlights a sophisticated biological mechanism for the complete breakdown of the orthanilate molecule, involving sequential oxygenation, ring fission, and desulfonation. grafiati.comoup.com

StepSubstrateEnzyme SystemProduct(s)
12-Aminobenzenesulfonate2-Aminobenzenesulfonate 2,3-dioxygenase3-Sulfocatechol, NH₄⁺
23-Sulfocatechol3-Sulfocatechol 2,3-dioxygenase2-Hydroxymuconate, SO₃²⁻
32-HydroxymuconateVariousIntermediary Metabolites

Reductive Pathways and Their Mechanistic Details

While oxidative degradation of orthanilate is well-characterized, reductive pathways are less commonly reported in the literature. Studies on the biodegradability of aminobenzenesulfonic acid isomers indicate that degradation occurs primarily under aerobic conditions. google.com However, chemical reduction methods applicable to aryl sulfonic acids offer insight into potential reductive transformations.

One general method for the reduction of arenesulfonic acids to the corresponding arenethiols involves using a mixture of triphenylphosphine (B44618) and iodine. nih.govindustrialchemicals.gov.au This reaction proceeds by converting the sulfonic acid into a more reactive intermediate, such as a sulfonyl iodide, which is then reduced. nih.gov Another approach involves the catalytic hydrogenation of aryldiazosulfonates (derived from the diazotization of aminobenzenesulfonic acids) to form arylhydrazine-N-sulfonic acids. publish.csiro.au

Azo dyes, which can be synthesized from orthanilate, undergo reductive cleavage of the azo bond (-N=N-) under certain biological or chemical conditions. This process regenerates the constituent aromatic amines, which would include orthanilic acid or its derivatives. orgsyn.orgmdpi.com While this is a reduction of a derivative, it represents a significant reductive pathway in the lifecycle of compounds made from orthanilate.

Coordination Chemistry and Ligand Properties of the Orthanilate Moiety

The orthanilate anion possesses two potential donor sites for metal coordination: the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. This allows it to function as a versatile ligand in coordination chemistry. It can act as a monodentate ligand, a bidentate chelating ligand (forming a stable six-membered ring through N,O-coordination), or a bridging ligand, leading to the formation of coordination polymers.

Complexation with Transition Metals and Main Group Elements

The orthanilate anion and its isomers have been shown to form complexes with a variety of metal ions.

Main Group Elements: The crystal structure of anhydrous sodium orthanilate, [Na(C₆H₆NO₃S)]n, reveals a two-dimensional polymeric structure. researchgate.net The sodium (Na⁺) ion, a main group element, is in a distorted octahedral environment, coordinated to six atoms: five oxygen atoms from five different sulfonate groups and one nitrogen atom from an amino group. This structure demonstrates the ability of the orthanilate anion to act as a bridging ligand, linking multiple metal centers to form an extended network. researchgate.net The coordination of both the sulfonate and amino groups to sodium highlights its versatile binding capabilities. researchgate.net

Further studies on rubidium and caesium complexes with orthanilic acid have revealed the formation of stable, two-dimensional layered coordination polymers. oup.comacs.org In the rubidium complex, the metal centers exhibit varied coordination numbers of six, seven, eight, and ten, while the caesium complex features seven-coordinate centers, showcasing the stereochemical flexibility driven by the ligand. oup.comacs.org

Transition Metals: While crystal structures of transition metal complexes with the orthanilate ligand itself are not as commonly reported as its isomers, related structures provide strong evidence for its coordinating ability. A study on a copper(II) complex with 3-aminobenzenesulfonate (B1227625) showed the ligand coordinating in a monodentate fashion through the amine nitrogen atom. In spin crossover complexes of iron(II), aminobenzenesulfonate anions (meta and para isomers) act as counter-ions that form extensive hydrogen-bonding networks, which are crucial for mediating the magnetic properties of the complex. Given the ortho positioning of the donor groups in orthanilate, it is a strong candidate for forming stable chelate rings with transition metal ions. For instance, titanium complexes featuring 4-aminobenzenesulfonate (B1229798) ligands bound through an oxygen atom have been described.


Structural Characterization of Orthanilate-Metal Complexes

The orthanilate anion (2-aminobenzenesulfonate) possesses two functional groups, the amino (-NH₂) and the sulfonate (-SO₃⁻) groups, which can act as potential coordination sites for metal ions. The coordination chemistry of sodium, in particular, can be diverse, with coordination numbers ranging from four to eight, leading to geometries such as tetrahedral, octahedral, and square antiprism. mdpi.comwikipedia.org While specific structural studies for sodium orthanilate complexes are not extensively detailed, the behavior can be inferred from related compounds like sodium complexes with Schiff bases derived from aminobenzenesulfonates and other multidentate ligands. mdpi.comrsc.org

Generally, multidentate ligands are known to form highly stable metal complexes. mdpi.com In complexes, the sodium ion can coordinate with various donor atoms, including nitrogen and oxygen. mdpi.comresearchgate.net For instance, in a complex with a Schiff base derived from sodium 4-aminobenzenesulfonate (an isomer of orthanilate), the ligand coordinates with metal ions like Cu(II) and Zn(II). rsc.org In other known sodium complexes, the sodium ion is often coordinated to water molecules in addition to the organic ligand, forming structures like [Na(H₂O)₅(DMF)]⁺ or dinuclear units bridged by water molecules. mdpi.comresearchgate.net

The structure of metal complexes, including those with iron and zinc, is often a distorted octahedral geometry, where the metal ion is six-coordinated. mdpi.com The specific coordination mode of a ligand like orthanilate would depend on the metal ion and reaction conditions. It could potentially act as a monodentate ligand through either the amino or sulfonate group, or as a bidentate chelating or bridging ligand, leading to mononuclear or polynuclear structures. mdpi.com

Table 1: Common Coordination Geometries of Sodium(I) Ion

Coordination NumberGeometryExample Type
4Tetrahedral[Na(L)₄]⁺
5Trigonal Bipyramidal[Na(L)₅]⁺
6Octahedral[Na(L)₆]⁺ mdpi.com
7Pentagonal Pyramidal[Na(L)₇]⁺
8Square Antiprism / Dodecahedral[Na(L)₈]⁺

This table illustrates the typical coordination geometries observed for the Na(I) ion, which could be applicable to its complexes with orthanilate.

Influence of Orthanilate Coordination on Metal Center Reactivity

The coordination of a ligand like orthanilate to a transition metal center significantly alters the electronic distribution and steric environment of both the metal and the ligand, thereby modifying their reactivity. ias.ac.insfu.ca This principle is fundamental to the design of homogeneous catalysts, where the ligand plays a crucial role in tuning the catalyst's activity and selectivity. rsc.orgnih.gov

The reactivity of a metal complex is influenced by several factors, including the ligand's ability to donate or accept electron density and the kinetic lability of the ligands. nih.gov Coordination of the orthanilate ligand to a metal can:

Modify Electronic Properties : The amino and sulfonate groups of orthanilate can donate electron density to the metal center. This change in the metal's electron density can affect its redox potential and its ability to participate in catalytic cycles, such as oxidative addition and reductive elimination steps. ias.ac.in

Reverse Native Reactivity (Umpolung) : In some cases, coordinating a ligand to a metal can completely reverse its typical reactivity. rsc.org For example, a nucleophilic site on a free ligand could become electrophilic upon coordination, opening new synthetic pathways. rsc.org

Enable Ligand Exchange : Kinetically labile complexes can undergo ligand exchange reactions, which is a key step in many catalytic processes. nih.gov The orthanilate ligand could be displaced by a substrate molecule, which is then activated by the metal center. The famous anticancer drug cisplatin, for example, functions through ligand exchange with DNA bases. nih.gov

Enhance Catalytic Activity : The complexation of metal ions with Schiff bases, some of which are derived from aminobenzenesulfonates, often leads to enhanced catalytic activity compared to the free ligand or metal salt. nih.gov These complexes have been used to catalyze a variety of organic reactions, including oxidation, reduction, and polymerization. nih.govsemanticscholar.org For example, certain metal complexes are effective catalysts for the A³-coupling reaction to form propargylamines. mdpi.com

The specific impact of orthanilate coordination depends on the nature of the metal, its oxidation state, and the other co-ligands present in the complex. rsc.org

Enzymatic and Microbial Biotransformation of Orthanilate and Related Aminobenzenesulfonates

Biodegradation Pathways in Specific Microbial Strains (e.g., Alcaligenes sp. O-1, Pseudomonas paucimobilis)

The biodegradation of orthanilate (2-aminobenzenesulfonate, 2-AS) and its isomers is carried out by specialized microorganisms capable of utilizing these xenobiotic compounds as sources of carbon, nitrogen, and sulfur. researchgate.netnih.gov

Alcaligenes sp. strain O-1 is a well-studied bacterium that can mineralize orthanilate. nih.govresearchgate.net The degradation pathway in this strain begins with the active transport of the orthanilate molecule into the cell, a step that is selective and prevents the entry of other isomers like 3- and 4-aminobenzenesulfonate. researchgate.netuni-konstanz.de Once inside the cell, the aromatic ring is attacked by a multicomponent dioxygenase enzyme system. nih.govresearchgate.netmicrobiologyresearch.org This initial oxygenation leads to deamination and the formation of 3-sulfocatechol, which is then channeled into a meta-cleavage pathway for further degradation. nih.govoup.com The entire degradative pathway is encoded on plasmids. microbiologyresearch.org

Pseudomonas paucimobilis has been identified as capable of degrading sulfanilic acid (4-aminobenzenesulfonate), an isomer of orthanilate. researchgate.net This strain can use sulfanilic acid as its sole source of carbon and nitrogen, achieving over 98% elimination of the compound at low concentrations. researchgate.net

Co-cultures often exhibit efficient degradation of aminobenzenesulfonates. A notable example is the mutualistic co-culture of Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 for the degradation of 4-aminobenzenesulfonate. nih.gov In this partnership, strain S1 performs the initial conversion of 4-aminobenzenesulfonate to 4-sulfocatechol, which is then utilized by strain S2 as a growth substrate. nih.gov Strain S2, in turn, provides essential growth factors (a combination of 4-aminobenzoate, biotin, and vitamin B12) that strain S1 requires to grow on the primary substrate. nih.gov Similarly, Hydrogenophaga sp. strain PBC degrades 4-aminobenzenesulfonate in a co-culture with Ralstonia sp. strain PBA. asm.orgresearchgate.net

Table 2: Microbial Strains Involved in Aminobenzenesulfonate Degradation

MicroorganismSubstrateKey FeatureReference
Alcaligenes sp. O-1Orthanilate (2-AS)Utilizes a plasmid-encoded dioxygenase for initial attack. nih.govmicrobiologyresearch.org
Pseudomonas paucimobilisSulfanilic acid (4-AS)Uses the compound as a sole C and N source. researchgate.net
Hydrogenophaga palleronii S1 & Agrobacterium radiobacter S2Sulfanilic acid (4-AS)A mutualistic co-culture with metabolic specialization. nih.gov
Pannonibacter sp. W1Sulfanilic acid (4-AS)Can degrade high concentrations (up to 2500 mg/L). nih.gov
Hydrogenophaga sp. PBC & Ralstonia sp. PBASulfanilic acid (4-AS)Co-culture isolated from textile wastewater. researchgate.net

Characterization of Key Enzymes (e.g., Dioxygenases) and Their Reaction Mechanisms

The initial and rate-limiting step in the aerobic biodegradation of orthanilate is catalyzed by a ring-hydroxylating dioxygenase. microbiologyresearch.orgoup.com

In Alcaligenes sp. O-1 , the enzyme responsible is the 2-aminobenzenesulfonate 2,3-dioxygenase (ABSDOS) . microbiologyresearch.orgwikipedia.org This enzyme system is a member of the class IB ring-hydroxylating dioxygenases. microbiologyresearch.org It is a soluble, multi-component enzyme encoded on a plasmid. microbiologyresearch.orgresearchgate.net The ABSDOS system has been separated into two key parts:

An oxygenase component : This is an iron-dependent protein with an α₂β₂ subunit structure. It contains a Rieske-type [2Fe-2S] center in each α subunit and an additional mononuclear iron site, which is crucial for its catalytic activity. microbiologyresearch.org

A reductase component : This is a flavin-dependent (FAD-containing) protein that transfers electrons from NADH to the terminal oxygenase component. microbiologyresearch.org

The reaction mechanism involves the NADH-dependent incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring of orthanilate. researchgate.netwikipedia.org This leads to the formation of an unstable dihydroxylated intermediate, which spontaneously eliminates the amino group as ammonia (NH₃) to yield 3-sulfocatechol. oup.comwikipedia.org

Following this initial step, another key enzyme, 3-sulfocatechol 2,3-dioxygenase , catalyzes the meta-cleavage of the 3-sulfocatechol ring. nih.govresearchgate.net This cleavage product is unstable and undergoes spontaneous desulfonation, releasing the sulfur as sulfite (SO₃²⁻). nih.govoup.com

In Hydrogenophaga sp. PBC , which degrades the isomer 4-aminobenzenesulfonate, a different enzyme, 4-aminobenzenesulfonate 3,4-dioxygenase , performs the initial ring hydroxylation. microbiologyresearch.org This enzyme's genetic components include sadA (oxygenase), sadC (reductase), and sadB and sadD (a glutamine-synthetase-like protein and a ferredoxin, respectively), which are essential for maximal activity. microbiologyresearch.org

Identification and Analysis of Biotransformation Intermediates and Products

The analysis of metabolic pathways, often using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, has allowed for the identification of key intermediates and final products in orthanilate biodegradation. uni-konstanz.denih.govcontractlaboratory.com

For the degradation of orthanilate (2-aminobenzenesulfonate) by Alcaligenes sp. O-1, the metabolic sequence is well-established:

Initial Intermediate: 3-Sulfocatechol : The first stable intermediate formed after the initial dioxygenase attack is 3-sulfocatechol (2,3-dihydroxybenzenesulfonate). nih.govwikipedia.orgoup.com Its accumulation can be observed experimentally when downstream enzymes are inhibited. researchgate.net

Ring-Cleavage Product : The 3-sulfocatechol undergoes meta ring cleavage, catalyzed by 3-sulfocatechol 2,3-dioxygenase, to form 2-hydroxy-5-sulfomuconic semialdehyde. nih.govoup.com

Spontaneous Desulfonation Product: 2-Hydroxymuconic Acid : The ring-cleavage product is unstable and spontaneously eliminates the sulfonate group as sulfite (SO₃²⁻), yielding 2-hydroxymuconic acid. nih.govoup.comwikipedia.org

Final Mineralization Products : The 2-hydroxymuconic acid is further metabolized through central metabolic pathways. The complete biodegradation (mineralization) of orthanilate results in the formation of carbon dioxide (CO₂), water (H₂O), ammonium (B1175870) (NH₄⁺), and sulfate (B86663) (SO₄²⁻), which are used by the bacterium for biomass and energy production. researchgate.netresearchgate.net

In the degradation of the isomer 4-aminobenzenesulfonate by strains like Hydrogenophaga, the primary intermediate is 4-sulfocatechol , which is subsequently cleaved and desulfonated. nih.govmicrobiologyresearch.org

Table 3: Key Intermediates in the Biodegradation of Aminobenzenesulfonates

Initial SubstratePrimary IntermediateRing Cleavage ProductDesulfonation ProductOrganism Example
Orthanilate (2-AS)3-Sulfocatechol2-Hydroxy-5-sulfomuconic semialdehyde2-Hydroxymuconic acidAlcaligenes sp. O-1 nih.govwikipedia.org
Sulfanilic Acid (4-AS)4-SulfocatecholNot fully specifiedNot fully specifiedHydrogenophaga sp. nih.govmicrobiologyresearch.org

Biochemical Stoichiometry and Energy Considerations in Microbial Metabolism

The microbial degradation of orthanilate is an energy-yielding process that allows bacteria to grow on it as a sole source of carbon and energy. microbiologyresearch.orgasm.org The biochemical stoichiometry provides insight into the consumption of oxidants and the release of mineralized products.

For the degradation of orthanilate by cell-free extracts of Alcaligenes sp. strain O-1, the following stoichiometry has been observed:

Oxygen Consumption : The complete degradation of one mole of orthanilate requires 2 moles of O₂ . researchgate.netuni-konstanz.de One mole of O₂ is consumed by the initial dioxygenase, and the second mole is used by the subsequent ring-cleavage dioxygenase. researchgate.netuni-konstanz.de

Reductant Requirement : The initial desulfonating/deaminating dioxygenase step is dependent on a reductant, requiring 1 mole of NAD(P)H per mole of orthanilate transformed. researchgate.netuni-konstanz.de

Product Recovery : The nitrogen and sulfur are released quantitatively as ammonium (NH₄⁺) and sulfite (SO₃²⁻) , which is later oxidized to sulfate (SO₄²⁻). researchgate.netuni-konstanz.de

In the case of 4-aminobenzenesulfonate degradation by Pannonibacter sp. W1, the release of nitrogen and sulfur was measured to be 77.6% and 92.2% of the theoretical maximums, respectively. nih.gov The remaining portion was assimilated into the bacterial biomass, highlighting that the process supports cell growth. nih.gov This was accompanied by an 84.4% removal of total organic carbon (TOC), confirming extensive mineralization of the aromatic structure. nih.gov

While a precise ATP yield per mole of orthanilate is not typically reported, the process is clearly exergonic. The catabolism of the resulting 2-hydroxymuconic acid feeds into central metabolic pathways like the Krebs cycle, where further oxidation generates ATP and reducing equivalents (NADH, FADH₂), providing the energy required for cellular maintenance and growth. The initial investment of one molecule of NADH is paid back by the subsequent complete oxidation of the carbon skeleton.

Advanced Analytical and Spectroscopic Characterization in Orthanilate Research

Spectroscopic Methodologies for Elucidation of Molecular Structure and Electronic States

Spectroscopic techniques are pivotal in providing a detailed understanding of the atomic and molecular structure of sodium orthanilate. vulcanchem.com By probing the interactions of the compound with electromagnetic radiation, researchers can deduce information about its three-dimensional atomic arrangement, the nature of its chemical bonds, and the distribution of electrons within the molecule. vulcanchem.com

X-ray Diffraction (XRD) is a primary and powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For sodium orthanilate, single-crystal XRD would provide definitive information about its crystal system, space group, and unit cell dimensions, confirming the ortho positioning of the amino and sulfonate groups on the benzene (B151609) ring. vulcanchem.com This technique measures the angles and intensities of X-rays diffracted by the crystal lattice, which can be used to generate a three-dimensional map of electron density and thus determine atomic positions and bond lengths. wikipedia.org While specific crystallographic data for sodium orthanilate is found in crystallographic databases, the general principle involves directing a monochromatic X-ray beam at a crystal and recording the resulting diffraction pattern. vulcanchem.comwikipedia.org For instance, the analysis of a related compound, sodium chloride (NaCl), reveals a cubic crystal lattice with specific unit cell dimensions. berkeley.edudrawellanalytical.com

ParameterInformation ProvidedRelevance to Sodium Orthanilate
Crystal SystemThe basic geometric framework of the crystal (e.g., cubic, tetragonal).Defines the overall symmetry of the crystalline arrangement.
Space GroupThe specific symmetry operations applicable to the unit cell.Provides a detailed description of the symmetry within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between them for the smallest repeating unit of the crystal.Determines the size and shape of the repeating structural block.
Atomic CoordinatesThe precise position of each atom within the unit cell.Allows for the exact determination of bond lengths and angles.

Neutron diffraction serves as a complementary technique to XRD, offering distinct advantages, particularly in the localization of light elements like hydrogen. bnc.hu Given the presence of an amino group (-NH2) in sodium orthanilate, neutron diffraction is exceptionally well-suited to determine the precise positions of the hydrogen atoms, which are often difficult to locate accurately with XRD due to their low electron density. ill.eu The scattering of neutrons is dependent on the nucleus rather than the electron cloud, making it sensitive to isotopes. bnc.hu This technique can provide crucial details about hydrogen bonding interactions within the crystal lattice of sodium orthanilate. ill.eu Studies on other sodium-containing compounds and materials with hydrogen have demonstrated the power of neutron diffraction in revealing structural details that are inaccessible by other means. aps.orgaps.orgshu.ac.uk

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.com These techniques are highly sensitive to the specific chemical bonds and functional groups present in a compound, providing a molecular "fingerprint." cabidigitallibrary.org For sodium orthanilate, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amino (-NH2) and sulfonate (-SO3⁻) groups, as well as the benzene ring. vulcanchem.com

The combination of both techniques is particularly powerful due to their complementary nature, which arises from different selection rules. spectroscopyonline.com Vibrations that are strong in Raman spectra may be weak or absent in FTIR, and vice versa. spectroscopyonline.com

Expected Vibrational Modes for Sodium Orthanilate:

N-H stretching vibrations of the amino group.

S-O stretching vibrations of the sulfonate group.

C-H stretching and bending modes of the benzene ring.

C-N and C-S stretching vibrations.

Ring deformation modes.

Analysis of aqueous sodium halide solutions using these techniques has shown how different ions can influence the structure of water, illustrating the sensitivity of vibrational spectroscopy to intermolecular interactions. osu.edu

TechniquePrincipleInformation Gained for Sodium Orthanilate
FTIR SpectroscopyMeasures the absorption of infrared radiation, exciting molecular vibrations that cause a change in the dipole moment.Identifies polar functional groups like -NH₂ and -SO₃⁻ and provides information on their bonding environment. cabidigitallibrary.org
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule. mt.comProvides complementary information, particularly for non-polar bonds and the carbon skeleton of the benzene ring. Can be used with aqueous samples. cabidigitallibrary.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. wikipedia.orgntu.edu.tw For sodium orthanilate, XPS would be used to confirm the presence of sodium, nitrogen, sulfur, carbon, and oxygen, and to probe their chemical environments. The binding energies of the core-level electrons (e.g., N 1s, S 2p, O 1s, C 1s) would be characteristic of the functional groups in the molecule. xpsfitting.com

X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides information about the local geometric and electronic structure around a specific element. ornl.gov It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of its nearest neighbors. ornl.govsynchrotron-soleil.fr For sodium orthanilate, Na K-edge XAS could elucidate the local environment around the sodium ion. researchgate.net

TechniqueInformation ProvidedApplication to Sodium Orthanilate
XPSElemental composition, empirical formula, chemical state, and electronic state of elements. wikipedia.orgConfirming elemental makeup and identifying the chemical states of N, S, O, and C, distinguishing between different bonding environments.
XAS (XANES & EXAFS)Local atomic structure, oxidation state, coordination environment, and bond distances around a specific element. ornl.govsynchrotron-soleil.frProbing the local environment of the sodium ion and the sulfur atom to understand their coordination and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in both solution and the solid state. neu.edu.truni-leipzig.de It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. neu.edu.tr For sodium orthanilate, ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the substitution pattern on the benzene ring. The chemical shifts, coupling constants, and integration of the signals would provide unambiguous structural information.

²³Na NMR is also a valuable tool for studying sodium-containing compounds. huji.ac.il It can provide information on the presence and chemical environment of sodium ions. huji.ac.ilnih.gov The line width of the ²³Na NMR signal is sensitive to the symmetry of the local environment around the sodium nucleus. huji.ac.il

NMR NucleusInformation Obtained
¹HNumber of different types of protons, their relative numbers, and their neighboring protons.
¹³CNumber of different types of carbon atoms and their chemical environment.
²³NaPresence and chemical environment of sodium ions; line width indicates the symmetry of the local environment. huji.ac.il

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Advanced Separation and Purification Techniques

The synthesis of sodium orthanilate can result in a mixture containing unreacted starting materials, isomers, and other by-products. Therefore, effective separation and purification techniques are essential to obtain a high-purity product for research and other applications.

Advanced chromatographic techniques are central to the purification of organic compounds. High-Performance Liquid Chromatography (HPLC) is a powerful method for both the analysis and purification of compounds like sodium orthanilate. explorationpub.com By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to separate sodium orthanilate from closely related impurities. Its UV absorption, due to the aromatic ring, allows for easy detection. vulcanchem.com

For purification of solid samples, recrystallization is a fundamental and effective technique. savemyexams.com This method relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, crystals of the pure compound will form, leaving the impurities dissolved in the mother liquor. savemyexams.com

Other relevant techniques could include:

Solvent extraction: To separate the product from impurities based on their differential solubility in two immiscible liquids. savemyexams.com

Fractional distillation: This method could be employed if the synthesis involves volatile intermediates or by-products. savemyexams.com

The choice of purification method depends on the scale of the preparation and the nature of the impurities present. explorationpub.com

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. advancechemjournal.comopenaccessjournals.com For sodium orthanilate, HPLC is a critical tool for assessing purity and performing quantitative analysis. vulcanchem.com The technique separates components from a liquid sample by passing them through a column packed with a stationary phase; separation occurs based on differing interactions between the components and this phase. moravek.comwikipedia.org This process is highly effective for confirming that a substance is free from contaminants, which is crucial for pharmaceutical development and research applications. moravek.com

In the context of sodium orthanilate, HPLC methods can effectively separate the target compound from synthesis intermediates, byproducts, and degradation products. The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, which allows for precise quantification. openaccessjournals.comekb.eg Reverse-phase HPLC, where the stationary phase is nonpolar, is a common approach for analyzing aromatic compounds like orthanilate. d-nb.infomdpi.com

Furthermore, when coupled with mass spectrometry (HPLC-MS), the technique becomes a powerful tool for metabolite profiling. nih.gov This is vital in drug discovery and development for identifying the metabolic fate of a compound. nih.gov The HPLC component separates various metabolites from complex biological fluids like plasma or urine, after which the mass spectrometer provides detailed structural information. nih.govnih.gov Successful metabolite identification requires careful optimization of the chromatographic separation to achieve good resolution of individual metabolites and minimize interference from endogenous molecules. nih.gov

Table 1: Typical Parameters for HPLC Analysis
ParameterDescriptionRelevance to Sodium Orthanilate Analysis
Stationary Phase Typically a C18 (octadecylsilyl) column for reverse-phase chromatography. ekb.egSeparates orthanilate from nonpolar and moderately polar impurities.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.comThe composition can be tuned (isocratic or gradient elution) to optimize the separation of orthanilate and related substances.
Detector UV-Vis detector is common, as the aromatic ring in orthanilate absorbs UV light. vulcanchem.comekb.egAllows for sensitive detection and quantification. The detection wavelength is typically set near the absorbance maximum of orthanilate.
Flow Rate Controls the speed at which the mobile phase passes through the column, affecting analysis time and resolution. ekb.egOptimized to achieve a balance between separation efficiency and run time.
Retention Time The time at which the analyte elutes from the column; a characteristic value under specific conditions. moravek.comUsed to identify sodium orthanilate by comparing it to a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is primarily used for compounds that are volatile or can be converted into a volatile form. alwsci.com Sodium orthanilate, being a salt, is inherently non-volatile and cannot be directly analyzed by GC-MS.

To make it amenable to GC-MS analysis, sodium orthanilate must first undergo a chemical derivatization process. alwsci.comsigmaaldrich.com This involves reacting the analyte with a specific reagent to create a more volatile and thermally stable derivative. For a compound like orthanilate, which contains an amino (-NH₂) group, common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation. sigmaaldrich.com This step is crucial as it modifies the polar functional groups that are responsible for the compound's low volatility. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The components are vaporized and separated as they travel through a capillary column, propelled by an inert carrier gas. thermofisher.com Separation is based on the compounds' boiling points and their interaction with the column's stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a chemical fingerprint for identification, while the signal intensity allows for quantification. thermofisher.comsigmaaldrich.com

Capillary Electrophoresis for Ionic Species Separation

Capillary Electrophoresis (CE) is a family of highly efficient separation techniques that use an electric field to separate ions inside a narrow-bore fused-silica capillary. i-med.ac.at Given that sodium orthanilate is an ionic compound that exists as the orthanilate anion and a sodium cation in solution, CE is an exceptionally well-suited technique for its analysis.

The most common mode for this purpose is Capillary Zone Electrophoresis (CZE). bccampus.ca In CZE, the capillary is filled with a buffer solution, and when a high voltage is applied, ions migrate according to their electrophoretic mobility, which is dependent on their charge-to-size ratio. i-med.ac.atbccampus.ca This allows for the effective separation of the orthanilate anion from other charged species, such as inorganic ions or other isomeric aminobenzenesulfonates, with high resolution.

CE offers several advantages, including very high separation efficiency, short analysis times, and the consumption of only nanoliter volumes of sample. i-med.ac.atumich.edu It is a powerful tool for purity assessment and quantification. nih.gov Furthermore, CE can be directly coupled with mass spectrometry (CE-MS), providing an additional dimension of analysis for definitive peak identification and structural characterization. umich.edu

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed to confirm the structure and purity of compounds like sodium orthanilate. vulcanchem.com The basic principle involves vaporizing and ionizing a sample, separating the resulting ions based on their m/z, and then detecting them. instituteofeducation.ie

For a compound like sodium orthanilate, soft ionization techniques such as electrospray ionization (ESI) are typically used. In ESI-MS, it is common to observe not only the ion of the molecule itself (e.g., the deprotonated orthanilic acid) but also adducts with ions present in the solvent, such as sodium ([M+Na]⁺). researchgate.netspectroscopyonline.com The resulting mass spectrum displays the molecular weight of the compound with high accuracy. nih.gov Beyond just determining the molecular weight, the fragmentation pattern generated when ions break apart in the spectrometer provides a structural fingerprint that helps confirm the compound's identity. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This capability allows for the determination of a compound's "exact mass."

The key advantage of HRMS is its ability to determine the elemental composition of a molecule. measurlabs.com While two different compounds might have the same nominal mass (the integer mass), their exact masses will differ due to the precise masses of their constituent atoms. bioanalysis-zone.com For sodium orthanilate (C₆H₆NNaO₃S), HRMS can confirm this exact elemental formula, providing unambiguous identification and distinguishing it from any other compound with the same nominal mass but a different atomic makeup. bioanalysis-zone.comresearchgate.net This high level of confidence is crucial for structural elucidation, identifying unknown impurities, and characterizing metabolites. bioanalysis-zone.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS or MS², is a technique that involves multiple stages of mass analysis to provide definitive structural information. nationalmaglab.orgwikipedia.org It is particularly valuable for confirming the identity of a compound and distinguishing it from its isomers.

The MS/MS process involves three main steps:

Ion Selection: In the first mass analyzer (MS1), a specific ion of interest, known as the precursor ion (e.g., the molecular ion of orthanilate), is selected from all other ions. nationalmaglab.org

Fragmentation: The selected precursor ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This process, called collision-induced dissociation (CID), imparts energy to the ion, causing it to break apart into smaller fragment ions, known as product ions. nationalmaglab.orgeag.com

Fragment Analysis: The resulting product ions are then passed into a second mass analyzer (MS2), which separates them and generates a product ion spectrum. wikipedia.org

This product ion spectrum is characteristic of the precursor ion's structure. eag.com The specific fragmentation pattern of orthanilate serves as a highly specific fingerprint, enabling its unequivocal identification and allowing it to be clearly distinguished from its structural isomers, metanilate and sulfanilate, which would produce different fragmentation patterns.

Microscopic and Imaging Techniques for Morphological and Localized Studies

Microscopic techniques are employed to investigate the solid-state properties of sodium orthanilate, including its crystal structure, size, and surface morphology. These characteristics are important as they can influence the compound's bulk properties, such as solubility, stability, and handling.

The most definitive method for structural analysis at the atomic level is X-ray Crystallography . This technique has been applied to sodium orthanilate to determine the precise three-dimensional arrangement of atoms within its crystal lattice. vulcanchem.com This provides conclusive confirmation of the molecular structure and reveals details about intermolecular interactions in the solid state. vulcanchem.com

For visualizing the external features of the crystals, electron microscopy is often used.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography and morphology of a sample at high resolution. nih.govcellmicroscopy.nl In the study of sodium orthanilate, SEM can reveal the shape, size distribution, and surface texture of its crystals. academie-sciences.fr This information is valuable for quality control during the manufacturing process.

Transmission Electron Microscopy (TEM) provides even higher magnification and can be used to investigate the internal structure of materials. mdpi.comnih.gov While more commonly used for nanomaterials, TEM can offer detailed insights into the crystallinity and potential defects within sodium orthanilate particles. nih.gov

Together, these microscopic methods provide a comprehensive picture of the physical form of sodium orthanilate, complementing the structural and purity data obtained from spectroscopic and chromatographic techniques.

Compound Information Table

Table 2: PubChem Compound Identifiers (CIDs) for Mentioned Substances
Compound NameMolecular FormulaPubChem CID
Sodium orthanilateC₆H₆NNaO₃S23665355
Orthanilic acidC₆H₇NO₃S7958
Metanilic acidC₆H₇NO₃S8572
Sulfanilic acidC₆H₇NO₃S8573

Scanning Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (STEM-EELS)

Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS) is a powerful technique for nano-scale chemical analysis. In the hypothetical analysis of sodium orthanilate, STEM-EELS could provide detailed elemental and chemical bonding information at a high spatial resolution.

The STEM component of the instrument focuses a beam of electrons that is scanned across a thin sample of sodium orthanilate. As the electrons pass through the sample, they interact with the atoms and lose a certain amount of energy. The EELS spectrometer then analyzes the energy distribution of these transmitted electrons. The energy loss is characteristic of the elements and even the bonding environment of the atoms within the sample.

This technique would be particularly useful for:

Elemental Mapping: Creating high-resolution maps of the distribution of sodium, carbon, nitrogen, oxygen, and sulfur within a sample of sodium orthanilate. This can reveal the homogeneity of the compound and identify any potential impurities or phase segregation at the nanoscale.

Chemical State Analysis: The fine structure of the EELS edges can provide information about the oxidation state and local chemical environment of the constituent elements. For instance, it could be used to study the bonding between the sodium ion and the sulfonate group.

Defect and Interface Analysis: In crystalline sodium orthanilate, STEM-EELS could be used to investigate the chemical composition of any crystal defects, grain boundaries, or interfaces with other materials.

While direct STEM-EELS studies on sodium orthanilate are not prevalent in published literature, the technique has been successfully applied to other sodium-containing and organic materials, demonstrating its potential for the detailed characterization of sodium orthanilate. For example, studies on sodium-ion battery materials have used STEM-EELS to map the distribution of sodium and other elements within the electrode materials.

Transmission X-ray Microscopy with X-ray Absorption Near-Edge Structure (TXM-XANES)

Transmission X-ray Microscopy (TXM) combined with X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another valuable technique for probing the chemical environment of elements within a material. This method could be applied to sodium orthanilate to gain insights into the oxidation states and coordination chemistry of its constituent elements.

In a TXM-XANES experiment, a focused beam of X-rays is transmitted through a sample. By tuning the energy of the X-rays around the absorption edge of a specific element (e.g., sulfur or sodium), a XANES spectrum is obtained. The features in this spectrum are sensitive to the local electronic structure and geometry of the absorbing atom.

For sodium orthanilate, TXM-XANES could be employed to:

Determine Oxidation States: The position of the absorption edge in a XANES spectrum is indicative of the oxidation state of the element. This could be used to confirm the +1 oxidation state of sodium and the formal oxidation state of sulfur in the sulfonate group.

Probe Local Coordination: The fine structure in the XANES region is influenced by the type and arrangement of neighboring atoms. This could provide information about the coordination environment of the sodium ion and the geometry of the sulfonate group.

Chemical Imaging: By acquiring XANES spectra at each pixel of a 2D or 3D image, it is possible to create chemical maps that visualize the spatial distribution of different chemical species. For instance, this could be used to map variations in the chemical state of sulfur across a sample of sodium orthanilate.

The application of TXM-XANES to sodium-ion battery materials has demonstrated its capability to map the chemical state of sodium and transition metals within electrodes during electrochemical cycling. osti.govboisestate.edustanford.eduacs.org This highlights the potential of the technique for detailed chemical speciation of sodium orthanilate.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide topographical information at the nanoscale. For a crystalline solid like sodium orthanilate, AFM is an ideal tool for characterizing its surface morphology, including surface roughness and the identification of crystal defects.

In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. This allows for the generation of a three-dimensional map of the surface.

Key applications of AFM in the study of sodium orthanilate would include:

Surface Topography Imaging: Visualizing the surface of sodium orthanilate crystals with high resolution to observe features such as crystal facets, steps, and terraces.

Surface Roughness Measurement: Quantifying the roughness of the crystal surfaces. This is an important parameter for understanding the material's properties and for quality control.

Identification of Defects: Detecting and characterizing surface defects such as dislocations, grain boundaries, and impurities.

Research on other organic crystals has shown that AFM can be used to obtain quantitative data on surface roughness. tribology.rs For example, the average roughness (Ra) and root-mean-square roughness (Rq) can be determined from AFM images. The table below presents hypothetical surface roughness parameters for a crystalline organic salt, illustrating the type of data that could be obtained for sodium orthanilate.

ParameterValue (nm)Description
Average Roughness (Ra)1.2The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Root-Mean-Square Roughness (Rq)1.5The root mean square average of the surface height deviations measured from the mean plane.
Maximum Peak Height (Rp)5.8The height of the highest peak in the measured area.
Maximum Valley Depth (Rv)-4.9The depth of the lowest valley in the measured area.

This table contains hypothetical data for illustrative purposes.

Hyphenated and Coupled Analytical Systems for Comprehensive Analysis

Inductively Coupled Plasma with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are powerful methods for the elemental analysis of a wide range of materials, including organic compounds like sodium orthanilate. These techniques are used to determine the elemental composition of a sample with high accuracy and sensitivity.

In both ICP-OES and ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample.

In ICP-OES , the excited atoms and ions in the plasma emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample. exeteranalytical.co.ukmalvernpanalytical.com

In ICP-MS , the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the number of ions for each element, which allows for the determination of their concentrations. srce.hreag.comintertek.comdrawellanalytical.comresearchgate.net

For sodium orthanilate, these techniques are crucial for:

Quantitative Elemental Analysis: Accurately determining the concentration of sodium, sulfur, and other elements in the compound. This is essential for verifying the stoichiometry of the compound and for quality control.

Trace Element Analysis: Detecting and quantifying trace metal impurities that may be present in the sodium orthanilate sample. eag.comintertek.com This is particularly important for pharmaceutical applications where strict limits on elemental impurities are in place.

The analysis of sulfur in organic compounds can be challenging due to the potential for volatile sulfur species to be lost during sample preparation. spectroscopyonline.com However, with appropriate sample preparation methods, such as closed-vessel microwave digestion, ICP-OES and ICP-MS can provide reliable and accurate results for sulfur content. spectroscopyonline.com

The following table shows hypothetical results from an ICP-OES analysis of a sodium orthanilate sample, demonstrating how the technique can be used to verify the elemental composition.

ElementMeasured Concentration (wt%)Theoretical Concentration (wt%)
Sodium (Na)11.7511.78
Sulfur (S)16.3816.43

This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Chemistry Studies of Sodium Orthanilate Systems

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energetic landscape. imperial.ac.uk These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which offer a balance between computational cost and accuracy.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. imperial.ac.ukunram.ac.id It is particularly effective for optimizing molecular geometries, calculating electronic properties, and determining the energetics of chemical systems. mdpi.com For the orthanilate anion, DFT calculations can predict its most stable three-dimensional structure by minimizing the total energy of the system.

A typical DFT study on the orthanilate anion would involve selecting an appropriate exchange-correlation functional, such as B3LYP or PBE, and a suitable basis set, like 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the charge distribution in an anion. nih.govq-chem.com The geometry optimization would yield key structural parameters.

Illustrative DFT-Calculated Structural Parameters for Orthanilate Anion: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values would be dependent on the specific level of theory used.

ParameterAtoms InvolvedDescription
Bond LengthC-SDistance between the sulfur and the attached carbon of the phenyl ring.
Bond LengthS-OAverage distance between the sulfur and the three oxygen atoms in the sulfonate group.
Bond LengthC-NDistance between the nitrogen and the attached carbon of the phenyl ring.
Bond AngleO-S-OAngle between the oxygen atoms of the sulfonate group.
Bond AngleC-C-NAngle defining the position of the amino group on the ring.
Dihedral AngleC-C-S-OTorsional angle describing the orientation of the sulfonate group relative to the phenyl ring.

Beyond geometry, DFT calculations provide fundamental electronic properties such as total energy, ionization potential, and electron affinity, which are essential for understanding the stability and reactivity of the orthanilate anion.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. abinit.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for electronic properties. unram.ac.idresearchgate.net

For the sodium orthanilate system, high-level ab initio calculations, such as CCSD(T), could be used to obtain benchmark values for the binding energy between the sodium cation (Na+) and the orthanilate anion. researchgate.net These calculations are also invaluable for generating highly accurate electronic structures, which can be used to validate results from less computationally expensive methods like DFT. sapub.org Such studies provide a definitive picture of electron correlation effects, which are crucial for a precise description of the molecule's energy and properties.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Maps

Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netwuxibiology.com

For the orthanilate anion, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene (B151609) ring. The LUMO would likely be distributed over the sulfonate group and the antibonding π* orbitals of the ring.

Illustrative FMO Data for Orthanilate Anion: This table shows representative energy values that a quantum chemical calculation might produce.

OrbitalEnergy (eV)Description
HOMO-5.8Highest energy orbital containing electrons; indicates nucleophilic character.
LUMO-0.5Lowest energy orbital without electrons; indicates electrophilic character.
HOMO-LUMO Gap5.3Energy difference; relates to chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the orthanilate anion, the MEP map would show a significant negative potential localized around the oxygen atoms of the sulfonate group and the lone pair of the nitrogen atom, making these the primary sites for interaction with the Na+ cation or other electrophiles. Positive potential would be expected around the hydrogens of the amino group.

Calculation of Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint the reactivity of specific atoms or regions within the molecule. mdpi.com The Fukui function, f(r), is one of the most important local descriptors derived from DFT. wikipedia.org It measures the change in electron density at a specific point when the total number of electrons in the system changes.

The condensed Fukui functions are used to identify atomic sites prone to different types of attacks:

f+ : for nucleophilic attack (where an electron is added). A high value indicates the atom is a good electrophile.

f- : for electrophilic attack (where an electron is removed). A high value indicates the atom is a good nucleophile. nih.gov

f0 : for radical attack.

For the orthanilate anion, Fukui function analysis would likely identify the oxygen and nitrogen atoms as the most susceptible sites for electrophilic attack (highest f- values), while certain carbon atoms in the aromatic ring might be identified as sites for nucleophilic attack (highest f+ values). chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. tu-darmstadt.de By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the system's dynamic evolution. For sodium orthanilate, MD simulations are essential for studying the conformational flexibility of the orthanilate anion and the nature of its intermolecular interactions with solvent molecules and other ions. mpg.demdpi.com

An MD simulation of sodium orthanilate would typically involve placing one or more ion pairs in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve under defined temperature and pressure conditions. The resulting trajectory provides a wealth of information on how the ions move, how the anion rotates and flexes, and how it interacts with its surroundings. nih.gov

Simulation of Solvation Effects and Solution-Phase Behavior

The behavior of sodium orthanilate in a solvent is governed by solvation, the process where solvent molecules arrange themselves around the solute ions. nih.gov MD simulations are exceptionally well-suited to study these effects at an atomic level. rsc.org By analyzing the trajectories from an MD simulation of sodium orthanilate in water, one can characterize the structure and dynamics of the solvation shells around the Na+ cation and the orthanilate anion. chemrxiv.org

Key analyses include the calculation of Radial Distribution Functions (RDFs), g(r), which describe the probability of finding a solvent molecule at a certain distance from the ion. biotite-python.org For the Na+ ion, the RDF would show a distinct peak corresponding to the first solvation shell of water molecules. For the orthanilate anion, RDFs could be calculated for different parts of the ion, such as the sulfonate group (-SO3-) and the phenyl ring, to understand how water organizes around its hydrophilic and hydrophobic regions, respectively. These simulations reveal coordination numbers, residence times of water molecules in the solvation shell, and the influence of the solute on the local hydrogen-bonding network of the solvent. researchgate.net

Typical Parameters for an MD Simulation of Sodium Orthanilate in Water:

ParameterExample Value/SettingDescription
Force FieldCHARMM / AMBERSet of parameters describing the potential energy of the system.
Water ModelTIP3P / SPC/EA model to simulate the behavior of water molecules. mdpi.com
System Size1 Orthanilate, 1 Na+, ~2000 WaterThe number of atoms and molecules in the simulation box.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature298 K (25 °C)The target temperature of the simulation.
Simulation Time50-100 nsThe total duration of the simulated physical time.

Computational Modeling of Interfacial Adsorption and Self-Assembly

Computational modeling, particularly through molecular dynamics (MD) simulations, provides atomic-level insights into the behavior of sodium orthanilate at interfaces. nih.govcuny.edunih.govfau.de These simulations can track the movement of individual atoms and molecules, elucidating the complex processes of adsorption and self-assembly that are often difficult to characterize experimentally. nih.govcuny.edu

Studies on similar surfactant systems using MD have shown that the structure of the molecule significantly impacts its ability to reduce interfacial tension between two immiscible liquids, such as "oil" and "water". researchgate.net For instance, simulations reveal that the arrangement of hydrophilic (like the sulfonate group in orthanilate) and hydrophobic (the benzene ring) parts of a molecule dictates its orientation and packing at an interface. researchgate.net While specific MD studies solely focused on sodium orthanilate are not prevalent in the reviewed literature, the principles from simulations of analogous amphiphilic molecules are applicable. These studies indicate that such molecules tend to adsorb at interfaces, orienting themselves to minimize the free energy of the system. researchgate.netrsc.org This process can lead to the formation of organized structures, or self-assemblies, such as monolayers or more complex aggregates. nih.govresearchgate.netrsc.org

Theoretical calculations, like those used to study the adsorption of orthanilic acid on silver surfaces, complement experimental techniques such as Surface-Enhanced Raman Spectroscopy (SERS). acs.orgscispace.com These computational approaches help interpret spectral data by predicting the molecule's orientation and interaction with the surface. For example, density functional theory (DFT) calculations can determine the most stable adsorption geometries and vibrational frequencies, which can then be compared to experimental SERS spectra to confirm the adsorption mechanism. scispace.com Similar computational methods could be applied to model the adsorption of sodium orthanilate on various surfaces, predicting how it self-assembles and influences interfacial properties. The self-assembly process is driven by non-covalent interactions, and understanding these through simulation is key to predicting the final structure and function of the resulting nanomaterials. nih.gov

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry offers powerful tools for mapping the intricate pathways of chemical reactions involving compounds like sodium orthanilate. chemrxiv.orgnormandmousseau.com Methods such as Density Functional Theory (DFT) are instrumental in exploring the potential energy surface (PES) of a reaction. osti.govrsc.org The PES is a multidimensional landscape that maps the energy of a chemical system as a function of its atomic coordinates. numberanalytics.com By identifying the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, chemists can elucidate the step-by-step mechanism of a reaction. chemrxiv.orgnumberanalytics.com

A transition state represents the highest energy point along the lowest energy path from a reactant to a product. chemrxiv.orgnumberanalytics.com Its structure is critical for understanding how a reaction occurs. Computational techniques can calculate the geometry and energy of these fleeting structures, which are often impossible to observe experimentally. chemrxiv.org For complex reactions, multiple pathways and transition states may exist. osti.gov Advanced computational protocols can now systematically explore the PES to identify not just one, but multiple competing reaction pathways and their associated transition states. chemrxiv.org This provides a comprehensive understanding of the reaction mechanism, including potential side reactions and byproducts. chemrxiv.orgosti.gov For example, in reactions involving aromatic compounds like orthanilate, DFT can be used to model electrophilic substitution, oxidation, or polymerization, identifying the key intermediates and transition states for each step. acs.org

The Arrhenius equation mathematically links the rate constant (k) of a reaction to the activation energy and temperature. ucl.ac.uk Computational chemistry provides the means to calculate these parameters from first principles. rsc.org By calculating the energies of the reactants and the transition state, the activation barrier can be determined. numberanalytics.com This information, combined with statistical mechanics principles within Transition State Theory (TST), allows for the prediction of reaction rate constants. numberanalytics.comrsc.org These theoretical predictions are invaluable for understanding how changes in molecular structure or reaction conditions will affect the reaction speed. chemrevise.org For instance, a study on the thermal decomposition of 5-aminotetrazole (B145819) with sodium periodate (B1199274) used kinetic calculations to determine that the addition of the sodium salt lowered the activation energy of the initial decomposition stage, making the reaction easier. nih.gov Similar computational approaches could be used to predict how substituents on the orthanilate ring would alter the activation barriers and rate constants for its various reactions.

Table 1: Theoretical Kinetic Parameters
ParameterDescriptionComputational MethodSignificance
Reaction Energy (ΔE)The overall energy difference between products and reactants.DFT, High-level ab initio methodsDetermines if a reaction is exothermic (releases energy) or endothermic (requires energy).
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction; the energy of the transition state relative to the reactants. ucl.ac.ukDFT, NEB (Nudged Elastic Band), ARTn normandmousseau.comA primary factor controlling the rate of a reaction; lower Ea means a faster reaction. ucl.ac.uk
Rate Constant (k)A proportionality constant relating the rate of a reaction to the concentration of reactants.Transition State Theory (TST) combined with calculated Ea and vibrational frequencies. numberanalytics.comQuantifies the intrinsic speed of a reaction at a given temperature.

The process involves:

Postulating a Reaction Mechanism: A comprehensive network of all plausible elementary steps is proposed. For a reaction involving sodium orthanilate, this could include its adsorption onto a catalyst surface, surface diffusion, and reaction with other adsorbed species or gas-phase molecules. nih.gov

Determining Kinetic Parameters: The energy barriers and reaction rates for each elementary step are calculated, often using DFT. nih.govuantwerpen.be

By analyzing the model, researchers can identify the rate-determining step(s) and kinetically significant intermediates, providing crucial insights for designing better catalysts. nih.gov For example, a microkinetic study can reveal whether the dissociation of a reactant or the formation of a particular product is the bottleneck in the process, guiding efforts to modify the catalyst to accelerate that specific step. nih.govresearchgate.net This approach has been successfully applied to a wide range of catalytic processes, from ammonia (B1221849) synthesis to CO oxidation. researchgate.netuantwerpen.be

Prediction of Reaction Energetics, Activation Barriers, and Rate Constants

Integration of Machine Learning and Data Science in Orthanilate Research

The integration of machine learning (ML) and data science is revolutionizing chemical research by enabling the development of predictive models for structure-activity and structure-property relationships (QSAR/QSPR). researchgate.netnih.gov These data-driven approaches can accelerate the discovery and design of new molecules with desired properties, bypassing the need for extensive, time-consuming, and costly experimentation or high-level quantum mechanical calculations for every new compound. researchgate.netresearchgate.net

In the context of sodium orthanilate and its derivatives, ML models can be trained to predict reactivity based on molecular structure. researchgate.netarxiv.org The process typically involves:

Data Collection: A dataset is assembled containing the chemical structures of a series of related compounds (e.g., various substituted aminobenzenesulfonic acids) and their corresponding experimentally or computationally determined reactivity data (e.g., reaction rates, yields, or activation energies). rsc.orgnih.gov

Descriptor Generation: The chemical structures are converted into a numerical format that an ML algorithm can understand. These numerical representations, known as molecular descriptors, can encode a wide range of information, including topological, electronic, and geometric properties. nih.gov

Model Training and Validation: An ML algorithm (such as random forest, support vector machines, or neural networks) is trained on the dataset to learn the underlying relationship between the descriptors and the observed reactivity. nih.govresearchgate.net The model's predictive power is then rigorously validated using data not seen during training. derpharmachemica.com

A validated QSAR model can then be used to rapidly predict the reactivity of new, unsynthesized orthanilate derivatives. nih.gov This allows for the high-throughput virtual screening of vast chemical libraries to identify promising candidates for specific applications. researchgate.net For example, a model could predict which substituents on the orthanilate ring would most effectively enhance its participation in a desired catalytic cycle or polymerization reaction. acs.org This predictive capability significantly streamlines the research and development process. researchgate.net

Chemometric Approaches for Spectroscopic Data Interpretation

Chemometric techniques are essential in computational and theoretical chemistry for extracting meaningful information from complex spectroscopic data. These statistical and mathematical methods are applied to analyze data from various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and Raman spectroscopy, to elucidate the properties and behavior of chemical systems. In the context of sodium orthanilate, while specific and detailed chemometric studies are not extensively documented in publicly available literature, the principles of these approaches can be outlined.

Chemometrics involves the use of multivariate analysis to interpret spectral data. vulcanchem.comresearchgate.net For a compound like sodium orthanilate, which consists of a benzene ring with an amino group and a sulfonate group, its spectra would contain a multitude of overlapping peaks corresponding to different vibrational modes and electronic transitions. Chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to deconstruct this complex data.

PCA is an unsupervised pattern recognition technique used for exploratory data analysis. It reduces the dimensionality of large datasets, such as the numerous data points in a spectrum, by transforming them into a smaller set of uncorrelated variables known as principal components (PCs). These PCs capture the most significant variations in the data, allowing for the identification of patterns, clusters, and outliers that might not be apparent from visual inspection of the spectra alone.

PLS regression is a supervised method used to develop predictive models. It correlates the spectral data (X-matrix) with known properties of the samples (Y-matrix), such as concentration or other chemical parameters. This is particularly useful for quantitative analysis, where the goal is to determine the concentration of sodium orthanilate in a mixture.

Although specific research applying these methods to sodium orthanilate is sparse, the general workflow would involve:

Data Acquisition: Recording the spectra (e.g., FT-IR, UV-Vis) of a set of sodium orthanilate samples under varying conditions (e.g., different concentrations, temperatures).

Data Preprocessing: Applying mathematical corrections to the raw spectral data to remove noise and baseline variations.

Model Development: Using chemometric algorithms like PCA or PLS to build a model from the preprocessed data.

Model Validation: Testing the model's predictive ability using an independent set of samples.

The application of these techniques would enable a deeper understanding of the molecular structure and interactions of sodium orthanilate based on its spectroscopic fingerprint.

Applications in Advanced Chemical Synthesis and Functional Materials

Sodium Orthanilate as a Building Block in Organic and Organometallic Synthesis

Sodium orthanilate, the sodium salt of 2-aminobenzenesulfonic acid, is a bifunctional molecule featuring both a nucleophilic amino group and a sulfonate group on an aromatic ring. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly those containing nitrogen and sulfur. sigmaaldrich.com

Heterocyclic compounds that contain nitrogen and sulfur atoms are foundational scaffolds in a vast number of pharmaceuticals and functional materials due to their diverse biological and physicochemical properties. okstate.edursc.org The inherent structure of sodium orthanilate, possessing both an aniline-like amino group and a benzenesulfonate (B1194179) group in an ortho relationship, provides an ideal starting point for the construction of various fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt, a versatile intermediate, while the sulfonate group can be involved in cyclization reactions or act as a directing group. The synthesis of nitrogen- and sulfur-containing heterocycles is a significant area of medicinal chemistry, with many such compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. okstate.edunih.gov

Sodium orthanilate belongs to the broader class of sodium organosulfur salts. Its reactivity is closely related to that of sodium sulfinates (RSO₂Na), which are recognized as exceptionally versatile reagents in synthetic chemistry. nih.govrsc.org These reagents are powerful building blocks for creating a variety of organosulfur compounds through the formation of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. nih.govrsc.org For instance, the sulfonate moiety can react with electrophiles to form new C-S bonds, a critical step in the synthesis of many pharmaceutical agents and materials. Similarly, reactions with nitrogen-based nucleophiles or electrophiles can lead to the formation of sulfonamides via N-S bonds. The formation of S-S bonds, creating disulfide or thiosulfonate linkages, is also a key transformation enabled by such sulfur-containing reagents. nih.govorganic-chemistry.org The specific nature of the disulfide bridge in certain metal complexes has been shown to facilitate organometallic-like C-H bond activation and subsequent C-S bond formation. nih.gov

Expanding on its utility, the sulfonate group in sodium orthanilate allows it to act as a precursor to various sulfur-based functional groups. Research on analogous sodium sulfinates has demonstrated that they can serve as sulfonylating, sulfenylating, or sulfinylating agents, with the specific outcome depending on the reaction conditions. nih.govrsc.org

Sulfonylation: In this role, the reagent introduces a sulfonyl group (–SO₂–) to a substrate, forming sulfones or sulfonamides. This is a common transformation in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

Sulfenylation: Under different conditions, the reagent can be used to introduce a sulfenyl group (–S–), leading to the formation of sulfides.

Sulfinylation: This process involves the transfer of a sulfinyl group (–SO–) to produce sulfoxides.

A comprehensive review of sodium sulfinates highlights their extensive use in forming valuable organosulfur compounds, underscoring the potential reactivity pathways available for sodium orthanilate in advanced synthesis. nih.gov

Participation in C-S, N-S, and S-S Bond-Forming Reactions

Advanced Synthetic Utilities of Organosodium Chemistry Relevant to Orthanilate Analogues

While sodium orthanilate's utility is often linked to its sulfonate group, the broader field of organosodium chemistry—involving direct carbon-sodium bonds—has seen a resurgence, providing powerful tools for transformations relevant to its analogues. book-of-abstracts.commdpi.com Historically overlooked due to their high reactivity and poor solubility, modern techniques have harnessed organosodium reagents as practical alternatives to their lithium and magnesium counterparts. mdpi.comacs.orguniba.it

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation in modern organic synthesis. wikipedia.orgwikipedia.org Recent breakthroughs have enabled the use of organosodium compounds, which can be generated from inexpensive and abundant starting materials like aryl chlorides, in these critical reactions. acs.orgsci-hub.se

Organosodium reagents themselves, or their subsequent transmetallation products, are effective partners in Negishi and Suzuki-Miyaura couplings:

Negishi Coupling: In this reaction, an organozinc compound couples with an organic halide. wikipedia.orgorganic-chemistry.org Researchers have shown that arylsodium compounds can be prepared and then transmetallated in situ with a zinc salt (e.g., ZnCl₂·TMEDA) to generate the necessary organozinc reagent for the palladium-catalyzed coupling. sci-hub.seokayama-u.ac.jp

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organic halide. mdpi.com Similarly, arylsodium intermediates can be reacted with boron electrophiles (e.g., MeOBpin) to form the organoboron species required for the subsequent palladium-catalyzed step. sci-hub.seokayama-u.ac.jp

This two-step, one-pot approach allows for the use of readily available sodium metal and aryl chlorides to access the versatile chemistry of these Nobel Prize-winning reactions. acs.orgsci-hub.se Direct palladium-catalyzed coupling of organosodium reagents with aryl chlorides has also been demonstrated. okayama-u.ac.jp

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Organosodium Precursors
ReactionKey Organometallic ReagentTypical SubstratesCatalyst SystemReference Finding
Negishi CouplingOrganozinc (formed via transmetallation from Organosodium)Aryl Halides, Vinyl HalidesPalladium or NickelArylsodiums, generated from aryl chlorides and sodium dispersion, readily transmetallate with zinc salts to participate in Negishi reactions. sci-hub.seokayama-u.ac.jp
Suzuki-Miyaura CouplingOrganoboron (formed via transmetallation from Organosodium)Aryl Halides, Vinyl Halides, TriflatesPalladiumOrganosodium compounds can be converted to organoboron reagents for use in Suzuki-Miyaura couplings, representing a sustainable route from aryl chlorides. sci-hub.seokayama-u.ac.jp

Recent innovations have focused on controlling the formidable reactivity of organosodium reagents to achieve selective chemical transformations. researchgate.net The development of protocols using finely dispersed sodium has mitigated safety and handling issues, making these reagents more accessible. acs.org

Key developments include:

Continuous Flow Technology: The use of microreactors has enabled the safe generation and immediate use of highly reactive organosodium intermediates. uniba.itresearchgate.net This technology allows for precise control over reaction conditions, minimizing side reactions and enabling the sodiation of sensitive aromatic and heterocyclic compounds that would decompose under traditional batch conditions. researchgate.net

Soluble Reagent Design: By overcoming the poor solubility of many organosodium compounds in common organic solvents, researchers have developed new protocols for selective deprotonative metalation (functionalization) of various substrates. book-of-abstracts.com

Sustainable Synthesis: The use of organosodium reagents aligns with the principles of green chemistry, as sodium is significantly more earth-abundant and less expensive than lithium. okayama-u.ac.jp This shift provides a more sustainable platform for organic synthesis, from small-scale laboratory reactions to industrial production. okayama-u.ac.jp

These advancements have expanded the synthetic toolbox, allowing the resulting organosodium species to react with a wide array of electrophiles to create highly functionalized molecules. researchgate.net

Catalytic Applications and Phase-Transfer Catalysis Involving Sodium Species

Sodium compounds are integral to various catalytic processes in organic synthesis and environmental protection. alfachemic.com Metallic sodium and its compounds can exhibit significant catalytic activity. alfachemic.com For instance, sodium bisulfate, an inexpensive and readily available strong ionic compound, can catalyze the esterification of carboxylic acids and alcohols. alfachemic.com Another example is the use of sodium octane (B31449) sulfonate as a catalyst for the Beckmann rearrangement, which offers mild reaction conditions and high efficiency for synthesizing amide compounds. alfachemic.com In environmental applications, sodium-based catalysts are used in selective catalytic reduction (SCR) to remove nitrogen oxides from the air. alfachemic.com

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ptfarm.ploperachem.comdalalinstitute.com The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transfers a reactant anion from the aqueous phase into the organic phase where the reaction occurs. operachem.comdalalinstitute.com This technique accelerates reaction rates, allows for milder conditions, and can reduce the need for expensive or hazardous organic solvents. dalalinstitute.com

In many PTC systems, sodium salts serve as the source of the inorganic anion in the aqueous phase. ptfarm.plmdpi.com For example, the displacement reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide is dramatically accelerated by a phase-transfer catalyst. wiley-vch.de The catalyst transports the cyanide anion (CN⁻) from the aqueous solution into the organic phase, where it can react with the 1-chlorooctane. operachem.comwiley-vch.de Similarly, concentrated aqueous sodium hydroxide (B78521) is frequently used as a base in PTC-catalyzed reactions, where its use is expanded thanks to a "hyperbasic effect" observed in these systems. ptfarm.pl While sodium salts are fundamental reagents in these catalytic systems, the specific application of sodium orthanilate itself as a phase-transfer catalyst or in other catalytic roles is not extensively documented in available research.

Fundamental Contributions to Materials Science (Focus on Chemical Precursors and Interfacial Phenomena)

Precursor Chemistry for Novel Organic and Hybrid Materials

Precursor chemistry involves the transformation of molecular compounds into materials, where the judicious choice of precursor molecules allows for control over the final material's composition and microstructure. uni-koeln.de Sodium orthanilate possesses structural features that make it a potential precursor for specialized chemical synthesis. vulcanchem.com Its molecular structure contains a benzene (B151609) ring with both a nucleophilic amino group (-NH₂) and a water-solubilizing sulfonate group (-SO₃Na). vulcanchem.com

This combination of functional groups makes sodium orthanilate a valuable intermediate, particularly in the synthesis of dyes. vulcanchem.com The amino group can undergo diazotization followed by diazonium coupling reactions, which is a cornerstone of manufacturing azo dyes. vulcanchem.com The presence of the sulfonate group enhances the water solubility of the resulting dye molecule, a critical property for application in textiles. Beyond dyes, the reactivity of the amino group through reactions like acylation and alkylation positions sodium orthanilate as a potential building block for pharmaceutical intermediates and other specialized organic chemicals. vulcanchem.com

In the broader context of materials science, functionalized aromatic compounds are used in the synthesis of advanced organic and hybrid materials. While specific examples of hybrid materials derived directly from sodium orthanilate are not detailed, the principles of precursor chemistry suggest its potential. For instance, organic-inorganic hybrid materials can be synthesized via the sol-gel process, where organic molecules are incorporated into an inorganic network. edi-info.ir Precursors like sodium silicate (B1173343) are used to form the inorganic component of such hybrids. researchgate.netencyclopedia.pub The functional groups on sodium orthanilate could potentially be used to covalently bond or interact with inorganic components, leading to novel hybrid materials with tailored properties.

Insights into Interfacial Phenomena in Sodium-Ion Systems

The performance and stability of electrochemical systems like sodium-ion batteries (SIBs) are critically dependent on the processes occurring at the interface between the electrode and the electrolyte. researchgate.netresearchgate.net A key interfacial phenomenon is the formation of a passivation layer on the anode, known as the Solid Electrolyte Interphase (SEI). nih.govstanford.edu This layer is formed from the decomposition products of the electrolyte (both the salt and the solvent) during the initial charging cycles. nih.govmdpi.com An ideal SEI is electronically insulating but ionically conductive, allowing Na⁺ ions to pass through while preventing further electrolyte degradation at the reactive anode surface. researchgate.netstanford.edumdpi.com

The development of stable and effective SEIs is a significant challenge in SIBs. rsc.org Key differences between sodium and lithium lead to distinct SEI properties. drexel.edu Notably, many sodium-based SEI components, such as sodium carbonate (Na₂CO₃) and sodium fluoride (B91410) (NaF), have higher solubility in common organic carbonate electrolytes compared to their lithium counterparts. researchgate.net This increased solubility can lead to a less stable, constantly dissolving and reforming SEI, which consumes electrolyte and active sodium, resulting in lower coulombic efficiency and faster capacity fade. researchgate.netdrexel.edu

Research into SIB electrolytes focuses on finding salt and solvent combinations that form a robust SEI. Common sodium salts studied include sodium hexafluorophosphate (B91526) (NaPF₆), sodium perchlorate (B79767) (NaClO₄), and sodium difluoro(oxalato)borate (NaDFOB). nih.govmdpi.comfrontiersin.org Additives are also employed to enhance SEI formation and stability. The composition of the electrolyte directly influences the chemical makeup and quality of the SEI. researchgate.netmdpi.com For example, the nature of the salt anion affects the thickness and the distribution of organic and inorganic components within the SEI. mdpi.com While the study of interfacial phenomena is crucial for advancing SIB technology, the specific use or role of sodium orthanilate as an electrolyte salt or additive to influence the SEI is not documented in the reviewed literature.

Future Directions and Emerging Research Avenues for Sodium Orthanilate

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is a major driver for innovation in the synthesis of foundational chemicals like sodium orthanilate. dataintelo.com Future research will prioritize the development of eco-friendly manufacturing processes that minimize environmental impact and enhance production efficiency. dataintelo.com

Current research into the synthesis of the parent compound, sulfanilic acid, highlights promising green alternatives to conventional thermal activation methods. researchgate.net Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and hazardous waste. researchgate.net Another novel approach is the use of ohmic heating technology in the sulfonation of aniline (B41778), which offers energetic advantages such as high heating rates and low thermal inertia, pointing towards more sustainable industrial processes. rsc.org

Further research is expected to explore:

Water-based synthesis: Utilizing water as a green solvent is a key goal. Research on related compounds has demonstrated the feasibility of using aqueous media, potentially catalyzed by recoverable and reusable catalysts like polymer-supported sulfanilic acid. researchgate.net

Alternative energy sources: Expanding on microwave and ohmic heating, future studies may investigate other non-conventional energy sources like ultrasonication, which has been shown to accelerate the synthesis of aromatic sulfonic acids. scirp.org

Biocatalysis: The use of enzymes, such as laccase, for the polymerization of sulfonated anilines opens up possibilities for biocatalytic routes to orthanilate derivatives, although direct homopolymerization of aminobenzenesulfonic acids can be challenging. frontiersin.org

Sustainable feedstocks: While aniline is the primary precursor, long-term research may investigate bio-based routes to produce aniline itself, further enhancing the green credentials of sodium orthanilate.

Integration of Advanced In Situ and Operando Characterization Techniques

To fully optimize and control the synthesis and subsequent reactions of sodium orthanilate, a deeper, real-time understanding of the underlying chemical processes is necessary. The integration of advanced in situ (in place) and operando (at work) characterization techniques is a critical future direction. These methods allow researchers to observe molecular transformations, reaction intermediates, and catalyst behavior as they happen.

For processes involving sodium orthanilate, such as dye synthesis or catalytic applications, techniques like operando Raman spectroscopy can provide invaluable insights. researchgate.netohpera.eu This method can monitor the evolution of the material's structure and surface defects under actual working conditions. ohpera.eu For instance, in dye-sensitized solar cells, a field where related compounds are studied, operando spectroscopy has been used to directly observe charge separation and transfer dynamics. researchgate.netresearchgate.netacs.org

Future research will likely focus on applying a suite of these advanced techniques to orthanilate chemistry:

Operando Raman and Infrared Spectroscopy: To identify reaction intermediates and understand the kinetics of sulfonation and subsequent derivatization reactions in real-time. ohpera.eu

In situ X-ray Techniques (e.g., XAS, XRD): To probe the electronic state and coordination environment of metal catalysts that might be used in conjunction with orthanilate-derived ligands, or to follow the structural changes during synthesis. kit.edu High-energy resolution fluorescence detected (HERFD) X-ray absorption spectroscopy, for example, can reveal detailed information about adsorbed species on a catalyst's surface during a reaction. kit.edu

Combined Approaches: The most powerful insights will come from multi-modal approaches, combining, for example, electrochemical measurements with simultaneous spectroscopic analysis to correlate catalytic performance with specific molecular events. ohpera.eu

By providing a molecular-level understanding of reaction mechanisms, these techniques will enable the rational design of more efficient and selective synthetic processes for sodium orthanilate and its derivatives.

High-Throughput Screening and Automation in Orthanilate Chemistry Research

The discovery of new applications and the optimization of existing processes for sodium orthanilate can be significantly accelerated through the adoption of high-throughput screening (HTS) and automation. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds and reaction conditions, moving beyond traditional, slower, one-at-a-time experimental approaches. mdpi.comzinsser-analytic.com

In the context of orthanilate chemistry, HTS can be applied to:

Catalyst Discovery: Rapidly screen large numbers of potential catalysts for the synthesis of orthanilate or its derivatives. nih.govsigmaaldrich.com This is particularly relevant for developing new catalytic transformations where orthanilate-based ligands might be employed.

Reaction Optimization: Systematically and automatically vary parameters such as temperature, solvent, and reactant ratios to quickly identify the optimal conditions for a given reaction, such as in the synthesis of novel dyes or pharmaceuticals. zinsser-analytic.com

Discovery of New Materials: Screen libraries of orthanilate derivatives for desired properties, for instance, as novel surfactants, corrosion inhibitors, or components in electronic materials.

Automation platforms can handle the precise dispensing of reagents (including solids using technologies like catalyst-coated beads), control reaction conditions, and perform automated workup and analysis. zinsser-analytic.comsigmaaldrich.combeilstein-journals.org The integration of HTS with automated synthesis can create a closed-loop system where results from screening experiments are used to inform the design of the next generation of experiments, accelerating the discovery cycle. researchgate.net This approach has the potential to uncover novel properties and applications for orthanilate derivatives that would be missed by conventional research methods.

Multiscale Computational Modeling and Artificial Intelligence-Driven Discovery

The synergy between computational modeling and artificial intelligence (AI) is set to revolutionize materials and chemical discovery, and sodium orthanilate research is no exception. These powerful in silico tools allow for the prediction of molecular properties and the exploration of vast chemical spaces, guiding experimental efforts toward the most promising candidates. joaiar.org

Multiscale Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) are already being used to investigate the structural, electronic, and vibrational properties of the parent compound, aminobenzenesulfonic acid. researchgate.netspringerprofessional.deresearchgate.netrsc.org These studies provide fundamental insights into molecular geometry, intermolecular interactions like hydrogen bonding, and properties relevant to applications in nonlinear optics. springerprofessional.dersc.org Future research will likely extend these models to:

Simulate reaction mechanisms for the synthesis of sodium orthanilate, identifying transition states and calculating activation energies to guide the development of more efficient catalytic processes.

Predict the properties of novel orthanilate derivatives, such as their interaction with biological targets or their performance as functional materials.

Model the behavior of orthanilate in different environments, such as in solution or adsorbed on a catalyst surface.

Artificial Intelligence-Driven Discovery: Machine learning (ML) and AI are rapidly becoming indispensable tools in catalyst design and materials discovery. joaiar.orgmeryt-chemical.comarxiv.org By training algorithms on large datasets from experiments and computational studies, AI can:

Predict Properties: Develop Quantitative Structure-Property Relationship (QSPR) models to predict key characteristics of orthanilate derivatives, such as the critical micelle concentration for surfactant applications or their potential toxicity. scienomics.comnih.govrsc.org

Accelerate Catalyst Design: Use ML models to screen vast numbers of potential catalyst compositions for sulfonation reactions or for transformations using orthanilate-derived ligands, identifying candidates with the highest predicted activity and selectivity. joaiar.orgmeryt-chemical.comresearchgate.net This data-driven approach can significantly reduce the time and cost associated with experimental catalyst development. researchgate.netarxiv.org

Guide Synthesis: AI workflows can even suggest optimal synthesis conditions by analyzing existing literature and experimental data, creating a more efficient and targeted research process. arxiv.orgarxiv.org

The integration of DFT calculations with AI predictions will offer a particularly powerful approach, refining catalyst structures and reaction mechanisms with enhanced efficiency. joaiar.org As more data becomes available, these computational tools will become increasingly accurate and predictive, guiding the discovery of next-generation materials and applications based on the sodium orthanilate scaffold.

Exploration of Orthanilate in Unprecedented Chemical Transformations and Catalysis

While sodium orthanilate is well-established as a precursor for azo dyes and sulfa drugs, its full potential in modern organic synthesis and catalysis remains largely untapped. atamanchemicals.comtsijournals.comjournalijar.com Future research is set to explore the utility of this compound and its derivatives in novel and unprecedented chemical transformations.

Emerging areas of exploration include:

Advanced Functional Materials: The unique structure of aminobenzenesulfonic acids, possessing both an electron-donating amino group and an electron-withdrawing sulfonic acid group, makes them interesting building blocks for new functional materials. researchgate.net This includes the synthesis of novel conjugated polymers and chromophores. researcher.life

Novel Catalytic Systems: The amino and sulfonate groups provide potential coordination sites for metal ions. This opens the door to designing new ligands and catalysts based on the orthanilate framework. Research into using related compounds, such as 4-aminobenzenesulfonic acid functionalized onto magnetic nanoparticles, has already shown promise in catalyzing multicomponent reactions to produce pharmacologically active compounds. sciforum.net The activation of earth-abundant metal catalysts with sodium salts for a variety of hydrofunctionalization reactions also suggests a potential role for sodium orthanilate in developing new catalytic systems. nih.gov

Electrosynthesis: Recent advances in electrochemical synthesis have enabled novel multicomponent reactions. For example, enaminyl sulfonates have been synthesized electrochemically from simple alkylamines, SO₂, and alcohols. acs.org Exploring similar electrochemical transformations starting from or involving sodium orthanilate could lead to new, efficient, and sustainable synthetic routes to complex sulfonated molecules.

Innovative Surfactants: The parent compound of sodium orthanilate, sulfanilic acid, is used in the synthesis of new dyes. researcher.life Research on the isomeric p-aminobenzenesulfonate has demonstrated its utility as a linker in creating high-performance zwitterionic gemini (B1671429) surfactants for applications like enhanced oil recovery. This suggests that sodium orthanilate could serve as a valuable building block for a new class of specialty surfactants with tailored properties.

By thinking beyond its traditional uses, chemists can unlock the latent potential of sodium orthanilate, establishing it as a versatile platform for innovation in catalysis, materials science, and synthetic chemistry.

Q & A

Q. What are the optimal conditions for synthesizing sodium orthanilate in laboratory settings?

To synthesize sodium orthanilate, researchers should prioritize temperature control (e.g., maintaining 60–80°C), pH adjustment (alkaline conditions via NaOH), and stoichiometric ratios of reactants (e.g., orthanilic acid and sodium hydroxide). Detailed protocols must include purification steps (recrystallization from ethanol-water mixtures) and characterization via FT-IR to confirm sulfonate group formation. Experimental sections should follow reproducibility guidelines, such as specifying reagent grades and equipment calibration .

Q. Which analytical techniques are most effective for characterizing sodium orthanilate purity and structural integrity?

Key techniques include:

  • X-ray diffraction (XRD) for crystallinity assessment.
  • Nuclear Magnetic Resonance (NMR) to verify molecular structure (e.g., 1^1H and 13^{13}C spectra).
  • Thermogravimetric Analysis (TGA) for thermal stability profiling.
  • High-Performance Liquid Chromatography (HPLC) for purity quantification.
    Researchers must validate methods using certified reference materials and report measurement uncertainties (e.g., ±0.5% for HPLC) .

Q. How can researchers ensure reproducibility in sodium orthanilate synthesis protocols?

Adopt standardized reporting frameworks:

  • Document reaction parameters (e.g., stirring rate, solvent purity).
  • Include negative controls (e.g., reactions without catalysts).
  • Share raw data (e.g., spectra, chromatograms) in supplementary materials for peer validation.
    Refer to journal guidelines for experimental transparency, such as the Beilstein Journal’s requirements for detailed methodology .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for sodium orthanilate under varying pH levels?

Contradictions often arise from differences in experimental design (e.g., buffer systems, ionic strength). To address this:

  • Conduct comparative studies using identical buffers (e.g., phosphate vs. carbonate).
  • Apply statistical models (e.g., ANOVA) to assess variability across replicates.
  • Use spectroscopic monitoring (UV-Vis) to track degradation kinetics.
    Cross-reference findings with prior studies while contextualizing methodological disparities .

Q. What methodological considerations are critical when designing experiments to study sodium orthanilate’s reactivity with transition metals?

  • Variable isolation : Control ligand-to-metal ratios and solvent polarity.
  • In-situ monitoring : Use techniques like cyclic voltammetry to detect intermediate species.
  • Computational validation : Pair experimental data with DFT calculations to predict reaction pathways.
    Ensure compliance with safety protocols for handling reactive metal salts (e.g., Ni²⁺, Cu²⁺) .

Q. How can researchers address discrepancies in sodium orthanilate’s reported solubility across different solvents?

Discrepancies may stem from unaccounted factors like hygroscopicity or impurities. Mitigation strategies include:

  • Standardizing solvent drying procedures (e.g., molecular sieves for DMSO).
  • Performing solubility tests at controlled humidity levels.
  • Publish full datasets (temperature, solvent batch, purity) to enable meta-analyses .

Data Presentation & Validation Guidelines

  • Tables : Include raw and processed data (e.g., crystallographic parameters, kinetic constants). Example:
ParameterValue (±SD)Method
Melting Point (°C)245 ± 2Differential Scanning Calorimetry
Solubility (g/100mL, H₂O)12.3 ± 0.4Gravimetric Analysis
  • Supplemental Materials : Archive spectra, chromatograms, and computational outputs in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.